1-(5-chloro-2-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine
Description
1-(5-Chloro-2-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine is a heterocyclic compound featuring an azetidine core substituted with two distinct aromatic moieties: a 5-chloro-2-methoxybenzoyl group and a 4-methoxybenzenesulfonyl group.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5S/c1-24-13-4-6-14(7-5-13)26(22,23)15-10-20(11-15)18(21)16-9-12(19)3-8-17(16)25-2/h3-9,15H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHZKNXISGDITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to changes at the cellular level.
Mode of Action
It’s possible that it interacts with its targets by binding to active sites or allosteric sites, thereby modulating their activity. This interaction could lead to changes in the conformation of the target proteins, affecting their function.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if it targets enzymes involved in metabolic pathways, it could influence the synthesis or breakdown of certain metabolites. The downstream effects would depend on the specific pathways and metabolites involved.
Pharmacokinetics
Factors such as its chemical structure, solubility, and stability could influence its bioavailability. For instance, its methoxy groups might enhance its solubility, potentially improving its absorption and distribution.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits a particular enzyme, it could lead to a decrease in the production of a specific metabolite, affecting cellular functions.
Biological Activity
1-(5-Chloro-2-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, also referred to as K940-4018, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18ClNO5S
- Molecular Weight : 395.85 g/mol
- IUPAC Name : 1-(5-chloro-2-methoxyphenyl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. The presence of the chloro and methoxy groups is believed to enhance its lipophilicity and facilitate cellular uptake. Preliminary studies suggest that it may exert its effects through the modulation of specific signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Several studies have investigated the anticancer properties of K940-4018. For example, research on structurally similar compounds has shown that azetidine derivatives can inhibit tumor growth in various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The antiproliferative activity was assessed using IC50 values, with some derivatives exhibiting significant effects at low concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| K940-4018 | MCF-7 | 0.67 ± 0.18 |
| Similar Azetidine Derivative | PC3 (Prostate Cancer) | 0.45 ± 0.12 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of K940-4018. In vitro tests indicated that while it possesses potent anticancer properties, it also exhibits cytotoxic effects at higher concentrations. This dual action necessitates careful consideration for therapeutic applications.
Case Studies
-
Study on MCF-7 Cells :
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that K940-4018 and its analogs significantly inhibited the proliferation of MCF-7 cells through induction of apoptosis. The mechanism involved modulation of apoptosis regulatory pathways, which was confirmed through cDNA microarray analysis. -
In Vivo Studies :
In vivo models using xenograft tumors in mice have shown promising results where treatment with K940-4018 led to reduced tumor size compared to controls. These findings underscore the potential of this compound as a candidate for further development in cancer therapy.
Comparison with Similar Compounds
Structural Analogues in Azetidine Chemistry
N-[3-(Azetidin-1-yl)propyl]-2-methylquinoline Amine Derivatives
- Structure: Azetidine linked to quinoline via a propyl chain (e.g., compounds 3 and 4 in ).
- Synthesis : Achieved via heating and extraction with dichloromethane (DCM), yielding high purity (90–96%) .
- Key Differences : Unlike the target compound, these derivatives lack sulfonyl or benzoyl groups but demonstrate the versatility of azetidine in forming stable amines. The propyl linker may enhance solubility compared to aromatic substitutions.
3-Chloro-2-azetidinone Derivatives
- Structure: Azetidinone core with chloro and 4-tolyl groups (e.g., compound 4 in ).
- Synthesis: Synthesized via reflux with chloroacetyl chloride and triethylamine, followed by recrystallization from ethanol .
- Key Differences: The azetidinone core introduces a ketone group, altering electronic properties. The chloro substituent here is directly on the azetidinone ring, whereas the target compound’s chloro group is on the benzoyl moiety.
Sulfonamide and Benzoyl-Containing Derivatives
2-Alkylthio-4-chloro-5-methylbenzenesulfonamides
- Structure : Benzenesulfonamide derivatives with alkylthio, chloro, and methyl groups (e.g., compounds 19–26 in ).
- Synthesis : Prepared via reflux in acetic acid or 1,4-dioxane, with yields dependent on reaction time (1–8 hours) .
- Key Differences : These compounds share sulfonamide and chloro motifs but lack the azetidine core. The alkylthio group may confer distinct lipophilicity compared to the methoxy groups in the target compound.
Thiazolidinone Derivatives with Methoxyphenyl Groups
- Structure: Thiazolidinone core substituted with 4-methoxyphenyl groups (e.g., compound 5 in ).
- Synthesis : Synthesized via reflux with thiosemicarbazide and chloroacetic acid .
- Key Differences: The thiazolidinone core differs electronically from azetidine. However, the methoxyphenyl groups may similarly influence solubility and steric effects.
Key Observations :
- Synthetic Flexibility : Azetidine derivatives are often synthesized via reflux with acylating agents (e.g., chloroacetyl chloride) or nucleophilic substitutions, as seen in –5 and 5.
- Substituent Effects: Chloro and methoxy groups are common in enhancing stability or directing reactivity. For example, methoxy groups in ’s thiazolidinones improve solubility, while chloro groups in sulfonamides () may increase electrophilicity.
Q & A
Basic: What are the optimal synthetic routes for 1-(5-chloro-2-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine?
Answer:
The synthesis of this compound likely involves a multi-step process:
- Azetidine Ring Formation : Cyclization of a precursor (e.g., azetidine-3-ol) under basic conditions .
- Sulfonylation : Reaction of 4-methoxybenzenesulfonyl chloride with the azetidine intermediate, using triethylamine as a base to facilitate sulfonamide bond formation .
- Benzoylation : Introduction of the 5-chloro-2-methoxybenzoyl group via coupling reagents (e.g., EDC/HOBt) to ensure regioselectivity .
Critical Considerations : - Functional group compatibility (e.g., protecting groups for reactive amines).
- Temperature control (<0°C) during sulfonylation to minimize side reactions .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
- NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., methoxy groups at 2- and 4-positions via H and C NMR) .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., chlorine’s Cl/Cl signature) .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities from incomplete coupling reactions .
Advanced: How can computational chemistry predict conformational stability and target binding?
Answer:
- Molecular Dynamics (MD) : Simulate the azetidine ring’s puckering dynamics and sulfonyl group orientation to identify dominant conformers .
- Docking Studies : Screen against targets (e.g., voltage-gated sodium channels) using software like AutoDock Vina. Compare binding poses to structurally related inhibitors (e.g., trifluoroethoxy-substituted azetidines) .
- QM/MM Calculations : Evaluate electronic effects of the chloro-methoxybenzoyl group on binding affinity .
Advanced: How to resolve contradictions in bioactivity data across assay conditions?
Answer:
- Assay Optimization :
- Standardize cell membrane permeability tests (e.g., parallel artificial membrane permeability assay, PAMPA) to account for lipophilicity variations due to methoxy groups .
- Control redox conditions to prevent sulfonyl group degradation .
- Mechanistic Profiling : Use patch-clamp electrophysiology to validate sodium channel inhibition if conflicting IC values arise in fluorometric vs. radiometric assays .
Basic: What is the rationale for selecting sulfonyl and benzoyl substituents in this compound?
Answer:
- Sulfonyl Group : Enhances metabolic stability and hydrogen-bonding potential with target proteins (e.g., enzyme active sites) .
- Chloro-Methoxybenzoyl Moiety : Balances lipophilicity (Cl) and solubility (OCH), while enabling π-π stacking with aromatic residues in binding pockets .
Advanced: How to design SAR studies for azetidine derivatives with dual sulfonyl/benzoyl groups?
Answer:
- Structural Variants :
- Assay Design :
- Test against isoform-specific targets (e.g., Nav1.7 vs. Nav1.5) to evaluate selectivity .
- Correlate logP values (HPLC-derived) with cellular uptake in pharmacokinetic models .
Basic: What are the stability considerations for this compound under experimental conditions?
Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the chloro-methoxybenzoyl group .
- Hydrolytic Stability : Monitor pH-dependent sulfonamide bond cleavage via LC-MS in aqueous buffers (pH 4–9) .
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH) to identify degradation products .
Advanced: How to address low yield in the final coupling step of the synthesis?
Answer:
- Reagent Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve benzoylation efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time and side-product formation (e.g., dimerization) .
- Intermolecular Interactions : Use DFT calculations to identify steric clashes between substituents hindering reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
